2-AHA-cAMP

描述

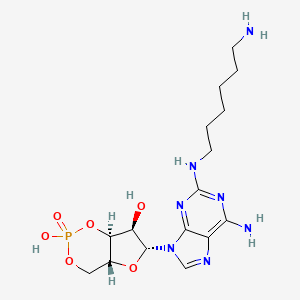

Structure

3D Structure

属性

分子式 |

C16H26N7O6P |

|---|---|

分子量 |

443.40 g/mol |

IUPAC 名称 |

(4aR,6R,7R,7aS)-6-[6-amino-2-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-21-13(18)10-14(22-16)23(8-20-10)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,25,26)(H3,18,19,21,22)/t9-,11-,12-,15-/m1/s1 |

InChI 键 |

RGMLRJHDNMCVGX-SDBHATRESA-N |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O |

规范 SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O |

产品来源 |

United States |

Foundational & Exploratory

The Role of 2-AHA-cAMP in cAMP Signaling Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a vast array of cellular signaling pathways, regulating processes from metabolism and gene transcription to cell growth and differentiation. The study of cAMP-mediated signaling has been greatly advanced by the development of chemical tools that allow for the identification and characterization of cAMP-binding proteins and their downstream effectors. Among these tools, 2-aminohexylamino-cAMP (2-AHA-cAMP) has emerged as a valuable analog for the enrichment and identification of cAMP-binding proteins through affinity-based proteomics. This technical guide provides a comprehensive overview of the role of this compound in cAMP signaling research, including its properties, experimental applications, and the insights it has provided into the complex world of cyclic nucleotide signaling.

Core Concepts: The Utility of this compound

This compound is a synthetic analog of cAMP that features a hexylamino linker attached to the C2 position of the adenine ring. This modification serves a crucial purpose: it provides a reactive primary amine group that can be covalently coupled to a solid support, such as agarose beads, or to a fluorescent dye.[1][2] This functional handle is the key to this compound's utility in research. When immobilized on a solid matrix, this compound acts as a "bait" to capture proteins from complex biological mixtures, such as cell lysates, that have a binding affinity for cAMP. This technique, known as affinity chromatography or pull-down assay, allows for the selective enrichment of cAMP-binding proteins, which can then be identified and quantified using mass spectrometry.

The primary target of cAMP in most eukaryotic cells is cAMP-dependent protein kinase (PKA), and this compound is an effective activator of this key enzyme.[2] This property is critical, as it ensures that the analog can be used to probe the functional cAMP signaling network.

Quantitative Data

The following table summarizes the types of quantitative data that are typically generated in proteomics experiments utilizing this compound.

| Parameter | Description | Typical Method of Determination |

| Protein Identification | The identity of proteins that bind to the this compound matrix. | Mass Spectrometry (MS/MS) |

| Relative Protein Abundance | The relative amount of a specific protein captured by this compound under different experimental conditions (e.g., stimulated vs. unstimulated cells). | Label-free or isotopic labeling-based quantitative mass spectrometry |

| Binding Specificity | Confirmation that the binding of proteins to the this compound matrix is specific and not due to non-specific interactions with the matrix itself. | Competition assays with free cAMP or other analogs. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in which this compound is utilized. These protocols are based on methodologies described in the literature, such as the work by Scholten et al. (2006) which utilized a similar cAMP analog for the analysis of the cGMP/cAMP interactome in mammalian heart tissue.[3]

Protocol 1: Preparation of this compound-Agarose

This protocol describes the covalent coupling of this compound to an activated agarose resin.

Materials:

-

This compound

-

NHS-activated Sepharose 4 Fast Flow (or similar activated agarose resin)

-

Coupling buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3

-

Blocking buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

-

Wash buffer 1: 0.1 M acetate, 0.5 M NaCl, pH 4.0

-

Wash buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

-

Storage buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide

Procedure:

-

Wash the NHS-activated Sepharose with ice-cold 1 mM HCl.

-

Dissolve this compound in coupling buffer.

-

Immediately mix the dissolved this compound with the washed Sepharose slurry and incubate for 1-2 hours at room temperature with gentle rotation.

-

Centrifuge the mixture to pellet the resin and remove the supernatant.

-

Block any remaining active groups on the resin by incubating with blocking buffer for 2 hours at room temperature.

-

Wash the resin by alternating between wash buffer 1 and wash buffer 2, performing at least three cycles.

-

Finally, wash the resin with PBS and store as a 50% slurry in storage buffer at 4°C.

Protocol 2: Affinity Pull-Down of cAMP-Binding Proteins

This protocol details the use of this compound-agarose to enrich for cAMP-binding proteins from a cell lysate.

Materials:

-

This compound-agarose slurry

-

Control agarose (without coupled this compound)

-

Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer: Lysis buffer with a lower detergent concentration

-

Elution buffer: 20 mM cAMP in wash buffer or a high salt buffer (e.g., 1 M NaCl) or a low pH buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (if using low pH elution): 1 M Tris-HCl, pH 8.5

Procedure:

-

Equilibrate the this compound-agarose and control agarose by washing with lysis buffer.

-

Incubate the cell lysate with the equilibrated agarose beads (typically 50 µL of a 50% slurry for 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and collect the supernatant (flow-through) for analysis.

-

Wash the beads extensively with wash buffer (e.g., 3-5 times with 1 mL of buffer) to remove non-specifically bound proteins.

-

Elute the bound proteins by incubating the beads with elution buffer. For competitive elution, incubate with 20 mM cAMP for 30-60 minutes.

-

Collect the eluate by centrifugation. If using a low pH elution, immediately neutralize the eluate with neutralization buffer.

-

Analyze the eluted proteins by SDS-PAGE and subsequent mass spectrometry for identification.

Signaling Pathways and Experimental Workflows

This compound has been instrumental in elucidating the composition of cAMP signaling complexes and identifying novel players in these pathways. The general workflow for such an experiment is depicted below.

Caption: Experimental workflow for identifying cAMP-binding proteins.

This workflow has been applied to various biological systems to map the cAMP interactome. For instance, in a study by Margarucci et al. (2011), a similar approach was used to investigate the rapid spatial response of cAMP and cGMP signaling scaffolds upon collagen stimulation of platelets.[3] Such studies have revealed that cAMP signaling is highly organized, with key effector proteins and their regulators being assembled into macromolecular complexes by A-Kinase Anchoring Proteins (AKAPs).

The canonical cAMP signaling pathway involves the activation of PKA, which then phosphorylates a multitude of downstream substrates. This compound can be used to isolate not only PKA subunits but also other direct cAMP effectors like Exchange Protein directly Activated by cAMP (Epac) and cyclic nucleotide-gated (CNG) ion channels, as well as proteins that are part of the larger PKA signalosome.

Caption: Simplified cAMP signaling pathway and the action of this compound.

Conclusion

This compound is a powerful and versatile tool in the study of cAMP signaling. Its ability to be immobilized on a solid support has enabled researchers to perform affinity-based proteomic analyses that have significantly expanded our understanding of the composition and regulation of cAMP signaling networks. The experimental protocols and workflows outlined in this guide provide a framework for the application of this compound to identify novel cAMP-binding proteins and to further unravel the complexities of this fundamental signaling pathway. As mass spectrometry technologies continue to advance in sensitivity and resolution, the use of chemical probes like this compound will undoubtedly continue to yield critical insights into the intricate mechanisms of cellular communication.

References

An In-depth Technical Guide to 2-AHA-cAMP: A Versatile cAMP Analog for Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of cellular signaling pathways, from hormone action and neurotransmission to gene expression and cell proliferation. The study of cAMP-dependent processes has been greatly facilitated by the development of synthetic cAMP analogs. Among these, 2-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (2-AHA-cAMP) has emerged as a powerful tool for researchers. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its applications in various experimental techniques, and detailed protocols for its use.

This compound is an analog of the natural signaling molecule cAMP and acts as an activator of cAMP-dependent protein kinase (PKA).[1][2][3] Its defining feature is a six-carbon spacer with a terminal primary amino group attached to the C2 position of the adenine ring.[1] This functional group makes this compound exceptionally versatile, allowing for its covalent attachment to solid supports, such as agarose beads for affinity chromatography, or to fluorescent dyes for labeling studies.[1]

Mechanism of Action

Like endogenous cAMP, this compound functions by activating PKA. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits block the active sites of the catalytic subunits, thus preventing their kinase activity. The binding of cAMP, or a cAMP analog like this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then able to phosphorylate their downstream protein substrates on serine or threonine residues, thereby propagating the cellular signal.

dot

Caption: The cAMP signaling pathway, illustrating the role of this compound as an analog.

Quantitative Data

A study by Schweinsberg et al. (2008) investigated the binding of several immobilized cAMP analogs, including Sp-2-AHA-cAMPS (a phosphorothioate derivative of this compound), to different PKA regulatory subunit isoforms. While specific Kd values were not reported in the provided excerpts, the study highlighted that Sp-cAMPS analogs, including Sp-2-AHA-cAMPS, are effective tools for affinity chromatography. However, it was noted that elution of the PKA R-subunit from Sp-2-AHA-cAMPS agarose was less efficient compared to Sp-8-AEA-cAMPS, suggesting a potentially tighter interaction.

For comparison, data for the related analog 8-AHA-cAMP is more prevalent. It has been used in SPR studies to capture PKA regulatory subunits for investigating their interactions with A-kinase anchoring proteins (AKAPs). The potency of various cAMP analogs, including 8-AHA-cAMP, has been assessed in functional assays, with IC50 values for the inhibition of T lymphocyte replication being in the micromolar range.

| Analog | Target | Method | Parameter | Value | Reference |

| Sp-2-AHA-cAMPS | PKA R-subunits | Affinity Chromatography | Elution Efficiency | Lower than Sp-8-AEA-cAMPS | |

| 8-AHA-cAMP | PKA R-subunits | SPR | Application | Ligand for capturing R-subunits | |

| 8-AHA-cAMP | T lymphocytes | Cell Proliferation Assay | IC50 | ~137.5 µM (estimated) |

Note: The provided IC50 value for 8-AHA-cAMP is an estimation based on the reported relative potency. Researchers should consult the primary literature for precise values and experimental conditions.

Experimental Protocols

The unique chemical structure of this compound allows for its application in a variety of experimental settings. Below are detailed methodologies for its use in key applications.

Affinity Chromatography for the Purification of cAMP-Binding Proteins

This protocol describes the use of this compound immobilized on agarose beads (this compound-Agarose) to purify cAMP-binding proteins, such as PKA regulatory subunits, from a cell lysate.

Materials:

-

This compound-Agarose

-

Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration, e.g., 0.1% NP-40)

-

Elution Buffer (e.g., Wash Buffer containing a high concentration of free cAMP or a pH shift)

-

Cell lysate containing the target cAMP-binding protein(s)

-

Chromatography columns

-

Centrifuge

Procedure:

-

Column Preparation: Resuspend the this compound-Agarose slurry and transfer the desired amount to a chromatography column. Allow the storage buffer to drain.

-

Equilibration: Equilibrate the resin by washing with 5-10 column volumes of Lysis Buffer.

-

Binding: Apply the clarified cell lysate to the column and allow it to flow through by gravity or at a controlled flow rate. For batch purification, incubate the lysate with the resin in a tube with gentle end-over-end rotation for 1-2 hours at 4°C.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the protein concentration of the flow-through (e.g., by measuring absorbance at 280 nm) until it returns to baseline.

-

Elution: Elute the bound proteins by applying Elution Buffer.

-

Competitive Elution: Use a buffer containing 1-10 mM free cAMP.

-

pH Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Neutralize the eluted fractions immediately with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

-

Analysis: Analyze the eluted fractions by SDS-PAGE, Western blotting, or mass spectrometry to identify the purified cAMP-binding proteins.

dot

Caption: Workflow for affinity chromatography using this compound-Agarose.

Protein Labeling with this compound

The primary amine of this compound can be coupled to N-hydroxysuccinimide (NHS)-ester activated fluorescent dyes for use in fluorescence-based assays.

Materials:

-

This compound

-

NHS-ester activated fluorescent dye (e.g., FITC, Rhodamine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine or Diisopropylethylamine (DIPEA)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolution: Dissolve this compound and the NHS-ester dye in a minimal amount of anhydrous DMF or DMSO.

-

Reaction: Add the this compound solution to the dye solution. Add a 2-3 fold molar excess of triethylamine or DIPEA to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the fluorescently labeled this compound from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Confirm the successful labeling and determine the concentration of the fluorescent this compound conjugate using UV-Vis spectrophotometry.

Pull-Down Assay to Identify Protein-Protein Interactions

A pull-down assay using immobilized this compound can be used to identify proteins that interact with a known cAMP-binding protein (the "bait").

Materials:

-

This compound-Agarose

-

Purified "bait" protein (a known cAMP-binding protein)

-

Cell lysate or a solution containing potential "prey" proteins

-

Binding Buffer (similar to Lysis Buffer in affinity chromatography)

-

Wash Buffer

-

Elution Buffer (may be a high salt buffer or a denaturing buffer like SDS-PAGE sample buffer)

Procedure:

-

Immobilize Bait: Incubate the purified "bait" protein with the this compound-Agarose beads to allow for binding.

-

Wash: Wash the beads to remove any unbound "bait" protein.

-

Bind Prey: Incubate the "bait"-bound beads with the cell lysate containing potential "prey" proteins.

-

Wash: Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein or by mass spectrometry to identify unknown interacting partners.

dot

Caption: General workflow for a pull-down assay using this compound.

PKA Activity Assay

The ability of this compound to activate PKA can be quantified using a kinase activity assay. This protocol provides a general framework for a radioactive assay. Non-radioactive methods are also available.

Materials:

-

Purified PKA

-

This compound

-

PKA substrate (e.g., Kemptide)

-

Kinase Assay Buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP/MgCl₂ solution

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, PKA substrate, and varying concentrations of this compound.

-

Enzyme Addition: Add purified PKA to the reaction tubes.

-

Initiate Reaction: Start the phosphorylation reaction by adding the [γ-³²P]ATP/MgCl₂ solution.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

-

Washing: Wash the phosphocellulose papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the kinase activity as a function of the this compound concentration to determine the activation constant (Ka).

Conclusion

This compound is a highly valuable and versatile cAMP analog for the study of cAMP-mediated signaling pathways. Its functionalized side chain enables a wide range of applications, from the purification of cAMP-binding proteins to the investigation of protein-protein interactions and the quantification of PKA activity. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental endeavors, ultimately contributing to a deeper understanding of the intricate roles of cAMP in cellular function and disease.

References

An In-depth Technical Guide to the Mechanism of 2-AHA-cAMP in Protein Kinase A Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Kinase A (PKA) is a pivotal enzyme in cellular signaling, regulated by the second messenger cyclic adenosine monophosphate (cAMP). The synthetic cAMP analog, 2-aminohexylamino-cAMP (2-AHA-cAMP), serves as a valuable tool for studying PKA function, particularly in affinity-based applications. This technical guide delineates the mechanism of action of this compound in PKA activation, providing a comprehensive overview of its interaction with PKA, relevant quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved pathways and workflows.

Introduction to PKA and cAMP Analogs

Protein Kinase A is a serine/threonine kinase that exists as a heterotetramer consisting of two regulatory (R) and two catalytic (C) subunits in its inactive state. The binding of four cAMP molecules, two to each R subunit, induces a conformational change that leads to the dissociation of the active C subunits. These catalytic subunits then phosphorylate a multitude of substrate proteins, thereby regulating a wide array of cellular processes.[1][2]

cAMP analogs are synthetic molecules that mimic the action of cAMP. They are indispensable tools in biochemical and pharmacological research, allowing for the dissection of cAMP-mediated signaling pathways. This compound is a derivative of cAMP characterized by an aminohexylamino group attached to the C2 position of the adenine ring. This modification provides a linker for immobilization to solid supports, such as agarose beads, making it a valuable ligand for affinity chromatography to purify PKA regulatory subunits and their interacting proteins.[3]

Mechanism of Action of this compound

The fundamental mechanism by which this compound activates PKA mirrors that of the endogenous activator, cAMP. The process involves the cooperative binding of the analog to the two distinct cAMP-binding domains (CBD-A and CBD-B) on each of the PKA regulatory subunits.

Binding to Regulatory Subunits

Each regulatory subunit of PKA possesses two tandem cAMP-binding domains, CBD-A and CBD-B. The binding of cAMP or its analogs is a cooperative process, where the initial binding to one site enhances the affinity of the other. Studies on various cAMP analogs have revealed that substitutions on the adenine ring can influence site selectivity. Specifically, C2-substituted analogs, such as this compound, have shown a preference for binding to the CBD-B site of the PKA regulatory subunits.

Upon binding, this compound induces a significant conformational change in the regulatory subunits. This structural rearrangement is critical for relieving the inhibition imposed on the catalytic subunits.

Dissociation of Catalytic Subunits

The conformational shift in the regulatory subunits, triggered by the binding of this compound, leads to the dissociation of the catalytic subunits from the regulatory dimer. The now active catalytic subunits are free to diffuse and phosphorylate their respective substrates, initiating the downstream signaling cascade.

The overall activation process can be represented by the following equilibrium:

R₂C₂ (inactive) + 4 (this compound) ⇌ R₂(this compound)₄ + 2C (active)

Quantitative Data

While extensive quantitative data for the binding of native cAMP to PKA is available, specific kinetic and affinity constants for this compound are not as widely reported in the literature. However, comparative studies using affinity chromatography provide valuable insights into its binding characteristics.

| Parameter | Molecule | Value | PKA Subunit Isoform | Method | Reference |

| Binding Preference | C2-substituted cAMP analogs | Preferential binding to site B | RI and RII | Inferred from analog studies | |

| Relative Binding | C2-linked cAMP affinity resin | Equal binding | RIIα and RIIβ | Quantitative Proteomics | |

| Relative Binding | C2-linked cAMP affinity resin | No substantial preference | RIα | Quantitative Proteomics |

Note: The table summarizes qualitative and semi-quantitative data. Specific Kd (dissociation constant) and Ka (activation constant) values for soluble this compound require further dedicated biophysical analysis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with PKA.

In Vitro PKA Kinase Activity Assay

This assay measures the ability of this compound to activate PKA by quantifying the phosphorylation of a specific substrate.

Materials:

-

Purified PKA holoenzyme

-

This compound

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

[γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection system

-

Kinase buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter (for radioactive assay) or appropriate plate reader (for non-radioactive assay)

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PKA holoenzyme, and the PKA substrate peptide.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with a known concentration of cAMP and a negative control without any activator.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or non-radioactive equivalent).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the precipitate or the phosphocellulose paper to remove unincorporated ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter or the appropriate detection method for the non-radioactive assay.

-

Plot the kinase activity as a function of the this compound concentration to determine the activation constant (Ka).

Fluorescence Polarization (FP) Assay for Binding Affinity

This biophysical technique measures the binding of a fluorescently labeled ligand to a protein by detecting changes in the polarization of emitted light.

Materials:

-

Purified PKA regulatory subunit

-

Fluorescently labeled this compound (e.g., with fluorescein)

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a series of dilutions of the PKA regulatory subunit in the binding buffer.

-

Add a constant, low concentration of fluorescently labeled this compound to each dilution.

-

Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

Measure the fluorescence polarization of each sample using a plate reader.

-

Plot the change in fluorescence polarization as a function of the PKA regulatory subunit concentration.

-

Fit the data to a binding isotherm to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified PKA regulatory subunit

-

This compound

-

Immobilization buffers (e.g., sodium acetate pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling reagents (EDC, NHS)

Procedure:

-

Immobilize the PKA regulatory subunit onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) over time to observe the association and dissociation phases of the interaction.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the sensorgrams using appropriate software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Conclusion

This compound serves as a functional analog of cAMP, capable of activating Protein Kinase A through a canonical mechanism involving binding to the regulatory subunits and subsequent release of the active catalytic subunits. Its C2-aminohexylamino modification makes it a particularly useful tool for affinity-based studies of PKA and its associated proteins. While direct quantitative binding and activation data for soluble this compound are limited, the provided experimental protocols offer a robust framework for researchers to determine these parameters. The continued use of this compound and other cAMP analogs will undoubtedly further our understanding of the intricate regulation of PKA signaling in health and disease.

References

- 1. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAMP Dependent Protein Kinase, Catalytic Subunit - Proteopedia, life in 3D [proteopedia.org]

- 3. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Technical Exploration of 2-aminohexylamino-cAMP

For the attention of: Researchers, scientists, and drug development professionals.

This document, therefore, provides a comprehensive overview of the foundational principles of cAMP signaling, a proposed synthetic pathway for 2-aminohexylamino-cAMP based on established chemical methodologies for analogous compounds, and a discussion of its potential biological significance.

The cAMP Signaling Pathway: A Fundamental Cellular Regulator

Cyclic AMP is a pivotal second messenger that translates a vast array of extracellular signals into intracellular responses.[1][2][3] The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand, such as a hormone or neurotransmitter, to a G protein-coupled receptor (GPCR) on the cell surface. This activation stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP.[1][2]

The primary intracellular effector of cAMP is Protein Kinase A (PKA). The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream protein targets, modulating their activity and eliciting a specific cellular response. This can include regulation of metabolism, gene transcription, and cell growth and differentiation. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.

Synthesis of cAMP Analogs: A Focus on 2-Substituted Derivatives

The synthesis of cAMP analogs is a critical area of research for developing tools to probe and manipulate cAMP-mediated pathways. While a specific, documented synthesis for 2-aminohexylamino-cAMP is not available, a plausible synthetic route can be proposed based on established methods for modifying the purine ring of adenosine derivatives.

A common strategy for introducing substituents at the C2 position of adenosine involves the use of a 2-halogenated precursor, such as 2-chloroadenosine. This intermediate can then undergo nucleophilic substitution with a suitable amine.

Proposed Synthetic Pathway for 2-aminohexylamino-cAMP

The following workflow outlines a hypothetical, multi-step synthesis of 2-aminohexylamino-cAMP, starting from the readily available 2-chloroadenosine.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of 2-aminohexylamino-cAMP. Note: This protocol has not been experimentally validated and should be considered a theoretical outline.

Step 1: Protection of 2-Chloroadenosine

-

Dissolve 2-chloroadenosine in a suitable aprotic solvent (e.g., DMF).

-

Add a protecting group reagent for the ribose hydroxyls, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base (e.g., imidazole).

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Purify the protected 2-chloroadenosine by column chromatography.

Step 2: Nucleophilic Substitution

-

Dissolve the protected 2-chloroadenosine in a suitable solvent (e.g., DMSO).

-

Add an excess of N-Boc-1,6-diaminohexane and a non-nucleophilic base (e.g., DIPEA).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed.

-

Purify the product, protected 2-(N'-Boc-aminohexylamino)-adenosine, by column chromatography.

Step 3: Cyclization

-

Dissolve the product from Step 2 in a suitable solvent (e.g., triethyl phosphate).

-

Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃) dropwise.

-

Stir the reaction at 0 °C for several hours.

-

Quench the reaction by carefully adding water or a buffer solution to hydrolyze the intermediate phosphodichloridate and promote cyclization.

-

Purify the resulting protected 2-(N'-Boc-aminohexylamino)-cAMP by ion-exchange chromatography.

Step 4 & 5: Deprotection

-

Treat the protected cAMP analog with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the silyl protecting groups from the ribose.

-

Purify the intermediate by chromatography.

-

Subsequently, treat with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group from the aminohexyl chain.

-

Purify the final product, 2-aminohexylamino-cAMP, by preparative HPLC.

Potential Biological Activity and Applications

While no specific biological data exists for 2-aminohexylamino-cAMP, the introduction of an aminohexylamino group at the C2 position could confer several interesting properties:

-

Altered PKA Isoform Selectivity: Modifications to the purine ring of cAMP are known to alter the binding affinity for the two different cAMP-binding sites (Site A and Site B) on the regulatory subunits of PKA isozymes (Type I and Type II). This can lead to the development of isozyme-selective PKA activators.

-

Increased Membrane Permeability: The lipophilic hexyl chain could potentially increase the cell membrane permeability of the molecule, allowing it to be used in cell-based assays without the need for permeabilizing agents.

-

Tool for Affinity Chromatography and Labeling: The terminal primary amine of the hexyl chain provides a reactive handle for immobilization onto solid supports for affinity chromatography or for conjugation with fluorescent dyes or other reporter molecules.

Quantitative Data

Due to the absence of published research on 2-aminohexylamino-cAMP, no quantitative data regarding its binding affinities, activation constants, or other pharmacological parameters can be provided at this time. The following table is a template that could be populated should such data become available.

| Parameter | Value | Method | Reference |

| PKA Type I Binding (Kd) | - | - | - |

| PKA Type II Binding (Kd) | - | - | - |

| PKA Type I Activation (EC50) | - | - | - |

| PKA Type II Activation (EC50) | - | - | - |

| PDE Hydrolysis Rate | - | - | - |

Conclusion

2-aminohexylamino-cAMP represents an unexplored derivative in the vast landscape of cAMP analogs. While its discovery and synthesis have not been formally documented, a plausible synthetic route can be envisioned based on established chemical principles. The potential for this molecule to exhibit unique biological properties, such as altered PKA isoform selectivity and increased cell permeability, makes it an intriguing target for future investigation. Further research into the synthesis and biological characterization of 2-aminohexylamino-cAMP is warranted to unlock its potential as a novel chemical probe for dissecting the complexities of cAMP signaling pathways.

References

exploring the function of 2-AHA-cAMP in protein interaction studies

A Technical Guide to 2-AHA-cAMP in Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of cellular processes by activating a cascade of downstream effectors.[1][2] Understanding the complex protein interaction networks governed by cAMP is crucial for elucidating cellular signaling in both healthy and diseased states. 2-aminohexylamino-cAMP (this compound) is a synthetic analog of cAMP designed as a specialized tool for chemical and proteomics research.[3][4] Its key feature is a C2-position hexylamino linker, which provides a primary amine group for covalent immobilization or modification without significantly disrupting its ability to bind to and activate key targets like cAMP-dependent protein kinase (PKA).[3] This modification makes this compound an invaluable ligand for affinity-based proteomics techniques aimed at identifying and quantifying cAMP-binding proteins and their interaction partners.

This guide provides an in-depth overview of the function and application of this compound in protein interaction studies, detailing the underlying signaling pathways, experimental workflows, and data analysis strategies.

The cAMP Signaling Pathway

The canonical cAMP signaling pathway begins with the activation of G-protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to catalyze the conversion of ATP to cAMP. The primary intracellular effectors of cAMP include Protein Kinase A (PKA), Exchange Proteins Directly Activated by cAMP (Epacs), and cyclic nucleotide-gated (CNG) ion channels. PKA, a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits, is a major target. The binding of cAMP to the regulatory subunits induces a conformational change, releasing the active catalytic subunits to phosphorylate downstream substrate proteins on serine or threonine residues, thereby modulating their activity.

References

The Core Principles of Utilizing 2-AHA-cAMP for the Study of Cyclic Nucleotide-Responsive Proteins: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of cellular signaling pathways.[1][2] Its effects are primarily mediated through the activation of cyclic nucleotide-responsive proteins, most notably cAMP-dependent protein kinase (PKA) and the Exchange Protein Directly Activated by cAMP (Epac).[3][4] Understanding the intricate interactions between cAMP and its effector proteins is crucial for deciphering cellular regulation and for the development of novel therapeutics. 2-aminohexylamino-cAMP (2-AHA-cAMP) is a synthetic analog of cAMP designed to facilitate the study of these interactions. This technical guide provides a comprehensive overview of the basic principles and methodologies for using this compound as a powerful tool to investigate cAMP-responsive proteins.

This compound: A Versatile Chemical Probe

This compound is a derivative of cAMP that features a six-carbon spacer arm with a terminal primary amino group attached to the C2 position of the adenine ring. This modification endows this compound with several key properties that make it an invaluable reagent for biochemical and proteomic studies:

-

Immobilization: The terminal amino group allows for the covalent coupling of this compound to a solid support, such as agarose beads, creating an affinity matrix (this compound-Agarose) for the purification of cAMP-binding proteins.

-

Labeling: The primary amine serves as a reactive handle for the conjugation of various reporter molecules, including fluorophores and biotin, enabling the detection and visualization of cAMP-binding proteins.

-

Bioactivity: this compound retains the ability to bind to and activate cAMP-dependent proteins, allowing its use in functional assays.

Quantitative Data: Binding Affinities of cAMP Analogs

| Ligand | Protein | Dissociation Constant (Kd) | Activation Constant (Ka) |

| cAMP | PKA Holoenzyme | ~2.9 µM | ~1 µM |

| cAMP | Epac1 | ~2.8 µM | ~30 µM |

| cAMP | Epac2 (Site B) | ~1.2 µM | Not specified |

Note: The binding affinities can vary depending on the specific isoform of the protein, the presence of regulatory subunits, and the experimental conditions. It is recommended to empirically determine the optimal concentration of this compound for each specific application.

Experimental Protocols

Affinity Purification of cAMP-Binding Proteins using this compound-Agarose (Pull-Down Assay)

This protocol describes the isolation of cAMP-responsive proteins from a complex mixture, such as a cell lysate, using this compound immobilized on agarose beads.

Materials:

-

This compound-Agarose beads

-

Cell or tissue lysate

-

Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Elution Buffer (e.g., Binding/Wash Buffer containing a high concentration of free cAMP (e.g., 10-100 mM) or a low pH buffer like 0.1 M Glycine-HCl, pH 2.5)

-

Microcentrifuge tubes

-

End-over-end rotator

-

SDS-PAGE and Western blotting reagents

Methodology:

-

Preparation of Agarose Beads:

-

Resuspend the this compound-Agarose beads in Binding/Wash Buffer.

-

Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes) and discard the supernatant.

-

Repeat the wash step two more times to equilibrate the beads.

-

-

Binding of Target Proteins:

-

Add the pre-cleared cell lysate to the equilibrated agarose beads.

-

Incubate the mixture for 2-4 hours at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant (flow-through).

-

Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. With each wash, resuspend the beads and then pellet them by centrifugation.

-

-

Elution:

-

Competitive Elution: Resuspend the beads in Elution Buffer containing free cAMP. Incubate for 15-30 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the eluted proteins. Repeat this step for complete elution.

-

pH Elution: Resuspend the beads in a low pH Elution Buffer. Incubate for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the pH of the supernatant by adding a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies against known or suspected cAMP-binding proteins.

-

For identification of unknown interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.

-

Photo-Crosslinking to Identify Direct Interaction Partners

Photo-crosslinking is a powerful technique to covalently capture transient and direct interactions between a probe and its target protein. This protocol outlines the conceptual steps for using a photo-activatable derivative of this compound. Such probes typically incorporate a photo-reactive moiety like a diazirine or an aryl azide.

Conceptual Workflow:

-

Probe Synthesis/Acquisition: Synthesize or obtain a this compound analog containing a photo-activatable group (e.g., a diazirine). This modification allows for light-induced covalent bond formation with interacting proteins.

-

Incubation: Incubate the photo-reactive this compound probe with the biological sample (e.g., cell lysate or purified protein) in the dark to allow for non-covalent binding to target proteins.

-

UV Irradiation: Expose the sample to UV light at a specific wavelength (e.g., ~365 nm for diazirines) to activate the photo-reactive group. This triggers the formation of a highly reactive intermediate that covalently crosslinks the probe to amino acid residues in the binding pocket of the target protein.

-

Enrichment and Identification:

-

If the probe also contains a "handle" (e.g., biotin or an alkyne for click chemistry), the crosslinked protein-probe complexes can be enriched using affinity purification (e.g., streptavidin beads).

-

The enriched proteins are then identified by mass spectrometry.

-

Signaling Pathways and Visualizations

cAMP-PKA Signaling Pathway

The canonical cAMP signaling pathway involves the activation of PKA. Upon binding of an extracellular ligand to a G-protein coupled receptor (GPCR), adenylyl cyclase is activated, leading to the production of cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change and the release of the active catalytic subunits. These catalytic subunits can then phosphorylate a multitude of downstream substrates, leading to various cellular responses.

Caption: The cAMP-PKA signaling cascade.

Epac Signaling Pathway

Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of cAMP to the regulatory domain of Epac, a conformational change occurs, which relieves autoinhibition and exposes the catalytic domain. Activated Epac can then bind to Rap1-GDP and catalyze the exchange of GDP for GTP, leading to the activation of Rap1. Rap1-GTP, in turn, can activate a variety of downstream effectors, influencing processes such as cell adhesion, secretion, and gene expression.

Caption: The Epac-Rap1 signaling pathway.

Experimental Workflow for Affinity Purification

The following diagram illustrates the general workflow for isolating cAMP-binding proteins using this compound-agarose.

Caption: Workflow for affinity purification.

Conclusion

This compound is a versatile and powerful tool for the study of cyclic nucleotide-responsive proteins. Its ability to be immobilized for affinity purification and modified for labeling applications provides researchers with a robust platform to identify, isolate, and characterize the components of the cAMP signaling network. By combining the methodologies outlined in this guide with careful experimental design and data interpretation, scientists can continue to unravel the complex and critical roles of cAMP in cellular physiology and disease.

References

2-AHA-cAMP: A Chemical Proteomics Tool for the Discovery of Novel cAMP Effectors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene transcription, cell growth, and apoptosis.[1][2] The diverse effects of cAMP are mediated by a host of effector proteins that specifically recognize and bind this cyclic nucleotide. While the classical cAMP effectors, such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), are well-characterized, the full repertoire of proteins that interact with cAMP remains an active area of investigation.[3] The identification of novel cAMP effectors is crucial for a comprehensive understanding of cAMP signaling networks and for the development of new therapeutic agents that target these pathways.

This technical guide details the use of 2-aminohexylamino-cAMP (2-AHA-cAMP), a chemical proteomics tool, for the affinity-based enrichment and subsequent identification of cAMP-binding proteins from complex biological samples. This compound is a synthetic analog of cAMP that features a primary amino group on a hexyl spacer at the N2-position of the adenine ring.[4] This functional group allows for the covalent immobilization of the molecule to a solid support, such as agarose beads, creating an affinity matrix for the selective capture of cAMP effector proteins. This guide will provide a detailed overview of the underlying principles, experimental protocols, and data analysis workflows for utilizing this compound in conjunction with mass spectrometry to discover novel cAMP signaling components.

The cAMP Signaling Pathway: A Brief Overview

The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs) by extracellular stimuli. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP concentration leads to the activation of downstream effector proteins.

Principle of this compound-based Affinity Purification

The identification of cAMP-binding proteins using this compound relies on the principle of affinity chromatography. The this compound molecule is covalently coupled to a solid support, typically agarose beads, creating a "bait" matrix. When a complex protein mixture, such as a cell lysate, is incubated with this matrix, proteins with a binding affinity for cAMP will specifically interact with the immobilized this compound. Non-binding proteins are then washed away, and the captured "prey" proteins are subsequently eluted from the matrix. These eluted proteins can then be identified using high-sensitivity mass spectrometry.

Experimental Workflow

The overall experimental workflow for the identification of novel cAMP effectors using this compound is a multi-step process that involves sample preparation, affinity purification, and protein identification by mass spectrometry.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for the affinity purification of cAMP-binding proteins.

Preparation of this compound-Agarose

Commercially available this compound-Agarose can be used, or it can be prepared by coupling this compound to N-hydroxysuccinimide (NHS)-activated agarose beads according to the manufacturer's instructions.

Protocol 1: Affinity Purification of cAMP-Binding Proteins

-

Cell Lysis and Lysate Preparation:

-

Culture cells of interest to a sufficient density.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Affinity Chromatography:

-

Equilibrate the this compound-agarose beads with lysis buffer.

-

Incubate a defined amount of cell lysate (e.g., 1-10 mg of total protein) with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a parallel sample of lysate with unconjugated agarose beads.

-

To demonstrate binding specificity, a competitive elution can be performed by pre-incubating the lysate with an excess of free cAMP (e.g., 1-10 mM) before adding the this compound-agarose.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with lysis buffer (e.g., 3-5 times with 10 bed volumes of buffer) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an appropriate elution buffer. Common elution strategies include:

-

High concentration of free cAMP: Incubate the beads with lysis buffer containing a high concentration of free cAMP (e.g., 10-50 mM) to competitively displace the bound proteins.

-

High salt concentration: Use a buffer with a high salt concentration (e.g., 1 M NaCl) to disrupt ionic interactions.

-

Low pH: Employ a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) to alter protein conformation and disrupt binding. Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

Denaturing buffer: Use a denaturing buffer such as SDS-PAGE sample buffer for direct analysis by gel electrophoresis.

-

-

Protocol 2: Sample Preparation for Mass Spectrometry

-

Protein Separation and Visualization:

-

Separate the eluted proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (1D-SDS-PAGE).

-

Visualize the protein bands using a mass spectrometry-compatible stain, such as Coomassie Brilliant Blue or a silver stain.

-

-

In-Gel Digestion:

-

Excise the protein bands of interest from the gel.

-

Destain the gel pieces and dehydrate them with acetonitrile.

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Digest the proteins overnight with a suitable protease, typically trypsin.

-

Extract the resulting peptides from the gel pieces.

-

-

In-Solution Digestion (for non-gel-based workflows):

-

Precipitate the eluted proteins using a method such as trichloroacetic acid (TCA) or acetone precipitation.

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

-

Reduce and alkylate the proteins as described above.

-

Dilute the sample to reduce the urea concentration (to < 1 M) and digest with trypsin.

-

-

Peptide Desalting and Concentration:

-

Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.

-

Data Presentation: Identifying cAMP Effectors

Following mass spectrometric analysis and database searching, the identified proteins are compiled into a list. A crucial step is to differentiate between specifically bound proteins and non-specific contaminants. This is achieved by comparing the proteins identified in the this compound pull-down with those from the negative control (unconjugated beads) and the competitive elution.

Table 1: Representative Data from a this compound Pull-down Experiment

| Protein Accession | Gene Symbol | Protein Name | Spectral Counts (this compound) | Spectral Counts (Control) | Fold Enrichment |

| P12345 | PRKAR1A | cAMP-dependent protein kinase type I-alpha regulatory subunit | 152 | 2 | 76 |

| Q67890 | EPAC1 | Rap guanine nucleotide exchange factor 3 | 89 | 1 | 89 |

| A1B2C3 | PDE4D | cAMP-specific 3',5'-cyclic phosphodiesterase 4D | 65 | 0 | - |

| ... | ... | ... | ... | ... | ... |

This table is a hypothetical representation of typical quantitative data obtained from such an experiment. Spectral counts or other quantitative measures like peptide-spectrum matches (PSMs) or label-free quantification (LFQ) intensities would be used to determine the enrichment of a protein in the this compound pull-down compared to the control.

Validation of Novel cAMP Effectors

The identification of a protein in a this compound pull-down experiment is the first step. Further validation is essential to confirm that it is a bona fide cAMP effector.

Conclusion

The use of this compound as a chemical proteomics tool provides a powerful and unbiased approach for the discovery of novel cAMP effector proteins. By combining affinity purification with high-resolution mass spectrometry, researchers can identify a broad range of cAMP-binding proteins from various biological systems. This technique has the potential to significantly expand our understanding of the intricate signaling networks regulated by this crucial second messenger and to uncover novel targets for therapeutic intervention in a wide range of diseases. The detailed protocols and workflows presented in this guide offer a comprehensive framework for the successful implementation of this valuable research tool.

References

- 1. dokumen.pub [dokumen.pub]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Elucidating Proteoform Families from Proteoform Intact-Mass and Lysine-Count Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural and Functional Divergence of cAMP and its Analogue 2-AHA-cAMP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger pivotal to a myriad of cellular signaling pathways. Its synthetic analogue, 2-aminohexylamino-cAMP (2-AHA-cAMP), has been engineered for research purposes, primarily to facilitate experimental manipulation through its reactive amino group. This technical guide provides a comprehensive analysis of the structural distinctions between cAMP and this compound and the functional consequences of these differences on their primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This document details the molecular interactions, comparative binding affinities, and activation kinetics, supplemented with detailed experimental protocols and visual signaling pathway diagrams to serve as a critical resource for researchers in cellular biology and drug development.

Introduction: The Central Role of cAMP Signaling

Cyclic AMP is a key intracellular second messenger that translates a wide array of extracellular signals, such as hormones and neurotransmitters, into specific cellular responses.[1][2][3] The synthesis of cAMP from ATP is catalyzed by adenylyl cyclase, an enzyme often activated by G-protein coupled receptors (GPCRs).[3] Once produced, cAMP exerts its effects primarily through two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[4]

-

Protein Kinase A (PKA): A serine/threonine kinase that, upon activation by cAMP, phosphorylates a multitude of substrate proteins, thereby regulating processes such as gene expression, metabolism, and cell growth.

-

Exchange protein directly activated by cAMP (Epac): A guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. Activated Epac influences cellular functions including cell adhesion, secretion, and apoptosis.

The development of cAMP analogues has been instrumental in dissecting these signaling pathways. This compound is one such analogue, designed with a specific structural modification to enable its use in various biochemical assays. This guide will elucidate the core structural and functional differences between the native messenger and its synthetic counterpart.

Structural Comparison: cAMP vs. This compound

The fundamental structural difference between cAMP and this compound lies in the substitution at the C2 position of the adenine purine ring.

-

cAMP (Cyclic Adenosine Monophosphate): Composed of an adenine base, a ribose sugar, and a phosphate group. The phosphate group forms a cyclic structure by bonding to the 5' and 3' positions of the ribose sugar.

-

This compound (2-(6-Aminohexyl)amino-cAMP): This analogue retains the core cAMP structure but features a 6-aminohexylamino group attached to the C2 position of the adenine ring. This linker arm terminates in a primary amine, which serves as a reactive handle for conjugation to other molecules, such as fluorescent dyes or solid supports for affinity chromatography.

Below is a graphical representation of the PKA and Epac signaling pathways.

Caption: Overview of PKA and Epac signaling pathways activated by cAMP.

Functional Implications: Interaction with PKA and Epac

The modification at the C2 position of this compound can influence its binding affinity and activation potential for PKA and Epac. While this compound is designed to be a functional mimic of cAMP, quantitative differences in their interactions are critical for experimental interpretation.

Quantitative Data Summary

| Compound | Target Protein | Parameter | Value | Reference(s) |

| cAMP | PKA Holoenzyme | Kd | ~2.9 µM | |

| PKA (in cell) | EC50 (activation) | ~2.1 - 5.2 µM | ||

| Epac1 | Kd | ~2.8 µM | ||

| Epac1 | EC50 (activation) | ~30 - 50 µM | ||

| Epac2 | Kd (Site B) | ~1.2 µM | ||

| This compound | PKA R-subunits | Binding | Confirmed | |

| Epac | Binding | Inferred as activator | ||

| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 (activation) | ~2.2 µM | |

| PKA | Affinity | >100-fold lower than cAMP |

Note: The binding of this compound to PKA R-subunits has been confirmed through its use in affinity chromatography. However, specific Kd and EC50 values are not consistently reported in the literature.

Experimental Protocols

Accurate characterization of the interaction between cAMP analogues and their effector proteins requires robust biophysical and biochemical assays. This section provides detailed methodologies for three key experimental techniques.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics and affinity between a ligand and an analyte.

Caption: Workflow for determining binding kinetics using SPR.

Methodology:

-

Immobilization of Ligand (PKA or Epac):

-

Recombinant PKA regulatory subunits or Epac protein are immobilized on a sensor chip (e.g., CM5) via amine coupling.

-

The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.

-

The chip surface is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The protein solution is injected over the activated surface until the desired immobilization level is reached (typically 2000-4000 Resonance Units, RU).

-

Remaining active sites are deactivated with an injection of ethanolamine.

-

-

Analyte Injection and Data Acquisition:

-

A series of concentrations of cAMP or this compound (typically ranging from 0.1 to 10 times the expected Kd) are prepared in a suitable running buffer (e.g., HBS-EP).

-

Each analyte concentration is injected over the immobilized ligand surface for a defined association time, followed by an injection of running buffer for a dissociation time.

-

The change in RU is monitored in real-time to generate a sensorgram.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Caption: Workflow for thermodynamic profiling using ITC.

Methodology:

-

Sample Preparation:

-

Recombinant PKA or Epac and the cAMP analogues are dialyzed extensively against the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

-

The concentrations of the protein and ligand are determined accurately. Typically, the protein concentration in the sample cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.

-

All solutions are thoroughly degassed before the experiment.

-

-

Titration:

-

The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

-

A series of small injections (e.g., 2-10 µL) of the ligand are titrated into the protein solution at a constant temperature.

-

The heat released or absorbed after each injection is measured.

-

-

Data Analysis:

-

The integrated heat per injection is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Fluorescence Resonance Energy Transfer (FRET) for In-Cell Activation Assays

FRET-based biosensors allow for the real-time monitoring of PKA and Epac activation in living cells.

Caption: Workflow for in-cell activation assays using FRET.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293) is cultured under standard conditions.

-

Cells are transfected with a plasmid encoding a FRET-based biosensor for PKA (e.g., A-Kinase Activity Reporter, AKAR) or Epac (e.g., a CFP-Epac-YFP construct).

-

-

Live-Cell Imaging and Stimulation:

-

Transfected cells are imaged using a fluorescence microscope equipped for FRET imaging.

-

Baseline fluorescence is recorded for both the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores.

-

Cells are stimulated with varying concentrations of a cell-permeable version of cAMP or this compound.

-

Changes in donor and acceptor fluorescence intensity are recorded over time.

-

-

Data Analysis:

-

The ratio of acceptor to donor fluorescence (FRET ratio) is calculated for each time point and concentration.

-

The change in FRET ratio is plotted against the agonist concentration to generate a dose-response curve.

-

The curve is fitted to a sigmoidal dose-response model to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

Conclusion

The structural modification of this compound, while designed to be functionally benign, introduces a chemical handle that is invaluable for a range of biochemical and cell biology applications. Understanding the subtle yet potentially significant differences in its interaction with PKA and Epac compared to the endogenous messenger, cAMP, is crucial for the accurate interpretation of experimental data. The methodologies detailed in this guide provide a robust framework for the quantitative characterization of these interactions. As research into the intricacies of cAMP signaling continues, the precise understanding and application of its analogues, like this compound, will remain a cornerstone of discovery in this field.

References

Preliminary Studies on the Cellular Uptake of 2-AHA-cAMP: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-(2-Amino-n-hexyl)-adenosine-3',5'-cyclic monophosphate (2-AHA-cAMP) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1][2] Like endogenous cAMP, this compound is an activator of cAMP-dependent protein kinase (PKA), a key enzyme in cellular signaling.[1][2] A distinguishing feature of this compound is its terminal primary amino group, which makes it a valuable tool for conjugation to fluorescent dyes or for immobilization on solid supports for affinity chromatography.[1] While the role of this compound as a PKA activator is established, detailed studies on its cellular uptake mechanisms remain largely unavailable in the current scientific literature. This guide provides an overview of the known properties of this compound, outlines the general cAMP signaling pathway, and proposes experimental approaches to investigate the cellular uptake of this important research compound.

The cAMP Signaling Pathway: A General Overview

Cyclic AMP is a critical second messenger involved in a multitude of cellular processes, including metabolism, gene transcription, and cell growth and differentiation. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). Upon stimulation of G protein-coupled receptors (GPCRs) by various extracellular signals like hormones and neurotransmitters, adenylyl cyclase is activated to convert ATP into cAMP. The primary downstream effectors of cAMP are Protein Kinase A (PKA), Exchange Proteins Activated by cAMP (EPACs), and cyclic nucleotide-gated (CNG) ion channels. PKA, upon activation by cAMP, phosphorylates a wide array of substrate proteins, leading to a cascade of cellular responses.

Proposed Experimental Workflow for Studying this compound Cellular Uptake

Given the absence of specific data on the cellular uptake of this compound, a systematic investigation is warranted. A proposed workflow for such a study is outlined below. This workflow is designed to be adaptable and can be modified based on the specific cell type and experimental conditions.

Data Presentation

Quantitative data from cellular uptake studies should be presented in a clear and structured format to allow for easy comparison between different experimental conditions. Below is a template table for presenting such data.

| Treatment Condition | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (A.U.) | % of Control Uptake |

| Control (Vehicle) | 0 | 30 | 100 ± 5 | 100% |

| Labeled this compound | 10 | 30 | 1500 ± 120 | 1500% |

| Labeled this compound + Inhibitor X | 10 | 30 | 500 ± 45 | 500% |

| Labeled this compound at 4°C | 10 | 30 | 200 ± 20 | 200% |

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

Due to the presence of a primary amino group, this compound can be readily conjugated to a variety of amine-reactive fluorescent dyes (e.g., NHS esters of fluorescein, rhodamine, or cyanine dyes).

-

Reagent Preparation: Dissolve this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Dissolve the amine-reactive fluorescent dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the fluorescent dye solution to the this compound solution in a dropwise manner while stirring. The molar ratio of dye to this compound may need to be optimized, but a starting point of 1.5:1 is often used.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature in the dark.

-

Purification: Purify the fluorescently labeled this compound from the unreacted dye and byproducts using a suitable method such as column chromatography (e.g., Sephadex G-10) or high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the successful conjugation and determine the concentration of the labeled compound using UV-Vis spectrophotometry.

Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy

This protocol provides a general framework for visualizing and quantifying the cellular uptake of fluorescently labeled this compound.

-

Cell Seeding: Seed the cells of interest onto glass-bottom dishes or chamber slides and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add fresh, serum-free medium containing the desired concentration of fluorescently labeled this compound. For inhibitor studies, pre-incubate the cells with the inhibitor for a specified time before adding the labeled compound.

-

Incubation: Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C. For temperature-dependence studies, perform a parallel incubation at 4°C.

-

Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound extracellular compound.

-

Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For visualization of the nucleus, stain with a nuclear counterstain like DAPI.

-

Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

-

Image Analysis: Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity per cell can be calculated and compared across different treatment groups.

While this compound is a valuable tool for studying cAMP-mediated signaling, a comprehensive understanding of its cellular uptake is currently lacking. The proposed experimental workflow and protocols in this guide provide a starting point for researchers to investigate the mechanisms by which this important analog enters the cell. Such studies will not only enhance our understanding of how synthetic nucleotide analogs are transported across the cell membrane but will also aid in the design and interpretation of experiments utilizing this compound and other modified cyclic nucleotides. Further research in this area is crucial for the continued development of novel chemical probes and potential therapeutic agents targeting the cAMP signaling pathway.

References

A Technical Guide to the Foundational Applications of Immobilized cAMP Analogs

Abstract: Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates countless physiological processes by acting on downstream effectors. Understanding the complex networks governed by cAMP requires tools that can isolate and characterize the proteins that bind it. Immobilized cAMP analogs, which consist of cAMP derivatives covalently linked to a solid support matrix, are powerful tools for this purpose. This technical guide provides an in-depth overview of the foundational applications of these analogs, focusing on their use in affinity purification of cAMP-binding proteins and the quantitative analysis of protein-ligand interactions. It includes summaries of quantitative data, detailed experimental protocols, and diagrams of key pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Central Role of cAMP Signaling

cAMP as a Ubiquitous Second Messenger

Cyclic AMP was the first second messenger to be identified and is a pivotal signaling molecule in virtually all cells.[1] It is synthesized from ATP by adenylyl cyclase (AC) and degraded by phosphodiesterases (PDEs), enzymes whose balance dictates the intracellular cAMP concentration.[2][3] As a second messenger, cAMP transduces and amplifies extracellular signals—from hormones, neurotransmitters, and other stimuli—into a wide array of cellular responses, including metabolic regulation, gene expression, cell growth, and muscle contraction.[1][3]

Key Effectors of cAMP

The diverse effects of cAMP are mediated primarily through three main classes of effector proteins, all of which contain highly conserved cyclic nucleotide-binding (CNB) domains:

-

Protein Kinase A (PKA): The most well-characterized cAMP effector, PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. When cAMP binds to the R subunits, the C subunits are released to phosphorylate a multitude of downstream protein substrates, thereby regulating their activity.

-

Exchange Proteins Directly Activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) function as guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. Upon cAMP binding, Epac undergoes a conformational change that activates its GEF activity, initiating downstream signaling cascades independently of PKA.

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: These non-selective cation channels are directly gated by the binding of cyclic nucleotides, including cAMP. Their activation leads to changes in ion flux across the cell membrane, which is particularly important in processes like olfaction and vision.

The existence of multiple effectors allows for a highly integrated and precise control of cellular functions in response to cAMP signals. Delineating the specific roles of these effectors is a central goal of signal transduction research.

Core Technology: Immobilized cAMP Analogs

The foundational method for studying cAMP-binding proteins is affinity chromatography, which uses immobilized cAMP analogs as the "bait" to capture target proteins from complex mixtures.

Principle of Affinity Chromatography